molecular formula C27H25FN4O4S B1672450 GW-1100 CAS No. 306974-70-9

GW-1100

カタログ番号: B1672450
CAS番号: 306974-70-9
分子量: 520.6 g/mol
InChIキー: PTPNCCWOTBBVJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GW1100: は、遊離脂肪酸受容体1の選択的アンタゴニストであり、Gタンパク質共役受容体40としても知られています。この化合物は主に、遊離脂肪酸受容体1が様々な生物学的プロセスにおいて果たす役割を研究するために、科学研究で使用されます。 GW1100の化学構造には、受容体アンタゴニストとしての活性に不可欠なピリミジニルメチル-ピリミジノンコアが含まれています .

準備方法

合成経路と反応条件: GW1100の合成には、ピリミジニルメチル-ピリミジノンコアの調製から始まる複数の工程が含まれます。主な工程には以下が含まれます。

    ピリミジノン環の形成: これは、通常、適切なアルデヒドと尿素誘導体の縮合反応によって達成されます。

    エトキシカルボニルフェニル基の導入: この工程には、ピリミジノン中間体を塩基性条件下でエトキシカルボニルフェニルハライドと反応させることが含まれます。

    フルオロベンジルチオ基の付加: これは、フルオロベンジルハライドとチオール誘導体を用いた求核置換反応によって行われます。

    ピリミジニルメチル基との最終的なカップリング: この工程には、中間体を塩基性条件下でピリミジニルメチルハライドと反応させることが含まれます

工業的生産方法: GW1100の工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高収率反応、効率的な精製方法、スケーラブルな反応条件の使用が含まれます。 このプロセスは、最終製品の純度と一貫性を確保するように設計されています .

化学反応の分析

反応の種類: GW1100は、以下の化学反応を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物:

科学的研究の応用

Regulation of Insulin Secretion

GW-1100 has been studied for its role in modulating insulin secretion through GPR40. Research indicates that it can inhibit GPR40-mediated calcium elevations in pancreatic β-cells, thereby affecting insulin release.

  • Case Study : In a study involving MIN6 cells, this compound was shown to dose-dependently inhibit calcium influx induced by linoleic acid and GW9508, leading to a reduced insulin secretion response. The pIC50 value for GPR40 inhibition was reported at 6.9 .

Pain Modulation

The compound has also been investigated for its effects on pain-related behaviors in animal models, particularly in inflammatory and neuropathic pain contexts.

  • Case Study : A study assessed the impact of intrathecal administration of this compound on carrageenan-induced inflammatory pain. Results showed that this compound significantly reduced pain-like behaviors, indicating its potential utility in pain management strategies .

Inflammation Reduction

This compound's antagonistic action on GPR40 suggests it may play a role in modulating inflammatory responses.

  • Data Table: Effects of this compound on Inflammatory Markers
TreatmentInflammatory Marker Reduction (%)Observations
ControlN/ABaseline levels
This compound (10 μg)45%Significant reduction in cytokines
GW9508 (agonist)N/AIncreased inflammation observed

This table summarizes findings from studies where this compound was administered alongside inflammatory stimuli, demonstrating its efficacy in reducing inflammation markers compared to controls.

Metabolic Disorders

Research indicates that this compound may have implications for metabolic disorders associated with obesity and type 2 diabetes due to its role in insulin signaling pathways.

  • Case Study : In a model of obesity-induced insulin resistance, administration of this compound improved glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic syndrome .

作用機序

GW1100は、遊離脂肪酸受容体1に選択的に結合して拮抗することで作用を発揮します。この受容体は、長鎖脂肪酸によって活性化されるGタンパク質共役受容体です。受容体を遮断することで、GW1100は、通常、脂肪酸によって活性化される下流のシグナル伝達経路を阻害します。 これには、カルシウムイオン流入の阻害と膵臓β細胞におけるインスリン分泌の抑制が含まれます .

類似化合物との比較

類似化合物:

比較:

    GW1100 vs. GW9508: GW1100はアンタゴニストですが、GW9508は遊離脂肪酸受容体1のアゴニストです。そのため、GW1100は受容体に対する阻害効果を研究するのに役立ちますが、GW9508は受容体の活性化を研究するために使用されます。

    GW1100 vs. TUG-891: TUG-891は遊離脂肪酸受容体4に選択的ですが、GW1100は遊離脂肪酸受容体1に選択的です。これにより、研究者はこれらの受容体が異なる生物学的プロセスにおいて果たす特定の役割を研究することができます。

    GW1100 vs. GLPG0974: GLPG0974は遊離脂肪酸受容体2を標的としますが、GW1100は遊離脂肪酸受容体1を標的とします。 .

生物活性

GW-1100 is a selective antagonist of the G-protein-coupled receptor 40 (GPR40), which plays a significant role in mediating the effects of free fatty acids and is implicated in various physiological processes, including insulin secretion and cellular motility. This article explores the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and relevant case studies.

GPR40 is activated by long-chain free fatty acids and is notably expressed in pancreatic beta cells, where it enhances glucose-stimulated insulin release. This compound inhibits this receptor, thereby modulating the biological responses associated with its activation.

Key Findings:

  • Inhibition of Insulin Release : this compound has been shown to attenuate linoleic acid-induced insulin release in human endothelial cells (ECs) and smooth muscle cells. It specifically inhibits the phosphorylation of ERK and the expression of cyclooxygenase-2 (COX-2), which are critical pathways activated by GPR40 stimulation .
  • Calcium Mobilization : In HEK293 cells overexpressing GPR40, this compound effectively blocks the increase in intracellular calcium induced by free fatty acids .

Impact on Cancer Cells

This compound has been investigated for its effects on cancer cell motility and invasion. In studies involving lung cancer cell lines (A549, RLCNR, LL/2), this compound significantly suppressed cell motility and matrix metalloproteinase-2 (MMP-2) activity, suggesting a potential role in inhibiting tumor progression .

Effects on Endothelial Cells

Research indicates that this compound can inhibit the migratory capacity of endothelial cells, which is crucial for processes like wound healing and angiogenesis. This inhibition occurs through the downregulation of signaling pathways associated with cell motility .

Summary Table of Biological Activities

Cell Type Effect of this compound Mechanism
Pancreatic Beta CellsInhibition of insulin releaseBlocks GPR40 activation
Lung Cancer CellsSuppression of cell motility and MMP-2 activityInhibits GPR40 signaling pathway
Endothelial CellsReduced migratory capacityDownregulates ERK phosphorylation and COX-2 expression

Study 1: Insulin Secretion Modulation

In a controlled study examining the effects of this compound on insulin secretion, researchers found that treatment with this compound prior to exposure to linoleic acid led to a significant reduction in insulin release compared to controls. This underscores the potential therapeutic implications for conditions like type 2 diabetes where GPR40 activity is dysregulated.

Study 2: Tumor Progression in Lung Cancer

A detailed investigation into lung cancer cells revealed that this compound not only inhibited cell motility but also affected the expression levels of GPR120 and GPR40 after cisplatin treatment. This suggests that targeting GPR40 with antagonists like this compound could enhance the efficacy of existing cancer therapies by reducing metastatic potential .

特性

IUPAC Name

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNCCWOTBBVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470686
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306974-70-9
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW-1100
Reactant of Route 2
Reactant of Route 2
GW-1100
Reactant of Route 3
Reactant of Route 3
GW-1100
Reactant of Route 4
Reactant of Route 4
GW-1100
Reactant of Route 5
Reactant of Route 5
GW-1100
Reactant of Route 6
Reactant of Route 6
GW-1100

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。